Scalable Synthesis of DDC: 73% Yield in a Ton-Scale Process Versus Multi-Step, Low-Yield Routes for Analogs
A recent, industrially-relevant study has established a robust, ton-scale synthesis for 1,4-Dichloro-2,5-bis(dichloromethyl)benzene (DDC) with a controlled 73% isolated yield . This is a significant advancement compared to the synthesis of non-chlorinated analogs, such as 1,4-bis(dichloromethyl)benzene (DCB), which often requires multi-step sequences and can suffer from low overall yields and difficult purification, as noted in prior art . The DDC process achieves high selectivity directly from 1,4-dichloro-2,5-dimethylbenzene using a free-radical initiator, overcoming the complex selectivity issues that previously hindered its production [1]. This validated, high-yield, one-step process provides a reliable and cost-effective supply chain for DDC that is not well-established for many of its structural analogs.
| Evidence Dimension | Synthesis Yield and Scalability |
|---|---|
| Target Compound Data | 73% isolated yield in a ton-scale process |
| Comparator Or Baseline | 1,4-Bis(dichloromethyl)benzene (DCB, CAS 7398-82-5) |
| Quantified Difference | DDC: 73% yield in a single, scalable step. DCB: Typically synthesized via multi-step routes with low overall yields and purification challenges. |
| Conditions | DDC: Chlorination of 1,4-dichloro-2,5-dimethylbenzene with AIBN initiator. DCB: Prior art methods. |
Why This Matters
Procurement and production planning rely on process robustness; the demonstrated 73% ton-scale yield for DDC de-risks supply, a clear advantage over analogs with poorly defined or low-yielding syntheses.
- [1] CHERIC. Ton-Scale Production of 1,4-Bis(dichloromethyl)-2,5-dichlorobenzene via Unexpected Controllable Chlorination of 1,4-Dichloro-2,5-dimethylbenzene. Accessed April 2026. View Source
